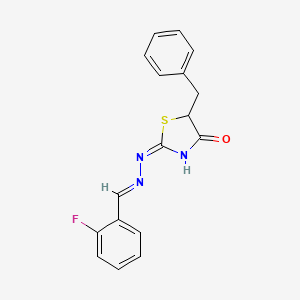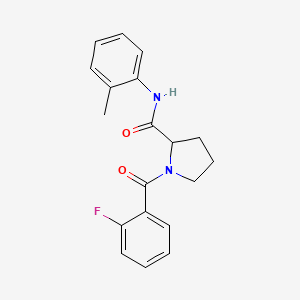
2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as FBTOH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of 2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is complex and not yet fully understood. Studies have shown that the compound can interact with various cellular targets, including enzymes and proteins involved in metabolic pathways and signaling cascades. This compound has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the reduction of oxidative stress and inflammation. Studies have also shown that this compound can alter cellular metabolism, leading to changes in the production of ATP and other important metabolites.
実験室実験の利点と制限
2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for laboratory experiments, including its high purity and stability, as well as its ability to interact with various cellular targets. However, the compound also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
将来の方向性
There are several future directions for the study of 2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including the development of new synthetic methods for the compound, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action and cellular targets. Further studies are also needed to investigate the potential toxicity of this compound and its effects on cellular function and metabolism.
合成法
2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is synthesized using a specific method that involves the reaction of 2-fluorobenzaldehyde and 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is then purified using column chromatography. The purity of the product is confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
2-fluorobenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Studies have also shown that this compound has potential as an anti-inflammatory and anti-oxidant agent, with the ability to reduce oxidative stress and inflammation in cells.
In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes involved in various metabolic pathways, including glycolysis and the tricarboxylic acid cycle. This inhibition can lead to a decrease in the production of ATP and other important metabolites, which can have significant implications for cellular function.
In materials science, this compound has been studied for its potential applications in the development of new materials, including polymers and metal-organic frameworks. The compound has been shown to exhibit unique properties, including high thermal stability and the ability to form stable complexes with various metal ions.
特性
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-9-5-4-8-13(14)11-19-21-17-20-16(22)15(23-17)10-12-6-2-1-3-7-12/h1-9,11,15H,10H2,(H,20,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPILAOZKFHCU-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3F)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3F)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6139746.png)
![7-(2-chlorobenzyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139754.png)
![2,7-bis(2-ethoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B6139761.png)
![2-thiophenecarbaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6139770.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[3-(1-pyrrolidinyl)butyl]amine](/img/structure/B6139773.png)
![{3-(2,4-difluorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6139787.png)
![4-(2,5-dimethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139796.png)

![methyl 4-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6139811.png)

![3-[(benzylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6139829.png)
![N-(3-acetylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6139833.png)

